molecular formula C14H10N4O7 B12465322 N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide

N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide

Cat. No.: B12465322
M. Wt: 346.25 g/mol
InChI Key: HIWYVJSVGFIGDZ-UHFFFAOYSA-N
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Description

N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3,5-dinitrobenzoyl group attached to a 2-hydroxybenzohydrazide moiety. It is often used in various chemical and biological research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-hydroxybenzohydrazide. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.

Major Products Formed

    Reduction: 3,5-diaminobenzoyl-2-hydroxybenzohydrazide.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: 3,5-dinitrobenzoic acid and 2-hydroxybenzohydrazide.

Mechanism of Action

The mechanism of action of N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,5-dinitrobenzoyl)-2-hydroxybenzohydrazide is unique due to the combination of the 3,5-dinitrobenzoyl and 2-hydroxybenzohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

N'-(2-hydroxybenzoyl)-3,5-dinitrobenzohydrazide

InChI

InChI=1S/C14H10N4O7/c19-12-4-2-1-3-11(12)14(21)16-15-13(20)8-5-9(17(22)23)7-10(6-8)18(24)25/h1-7,19H,(H,15,20)(H,16,21)

InChI Key

HIWYVJSVGFIGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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